An In-Depth Technical Guide to 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide: A Molecule of Untapped Potential
An In-Depth Technical Guide to 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide: A Molecule of Untapped Potential
This guide provides a comprehensive technical overview of 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide (CAS 52868-67-4), a heterocyclic compound with significant potential in drug discovery and biochemical research. While this molecule is commercially available for research purposes, it remains a largely unexplored entity in scientific literature.[1][2][3] This document aims to bridge that gap by synthesizing its known properties with predictive insights based on its structural motifs and the established activities of related compounds. Our objective is to equip researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for investigating its therapeutic and scientific promise.
Core Molecular Profile and Physicochemical Properties
Understanding the fundamental characteristics of a compound is the bedrock of any scientific investigation. 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide is a substituted imidazole, a class of heterocycles renowned for its broad pharmacological significance.[4][5][6] Its structure integrates several key functional groups that suggest a rich chemical reactivity and diverse potential for biological interactions: a primary amine, a carboxamide, a thiol (mercapto) group, and a methylated imidazole core.
The presence of the mercapto group suggests the molecule exists in a tautomeric equilibrium with its thione form, 5-amino-1-methyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide. This is a critical consideration for mechanism-of-action studies, as the thiol form is a potent nucleophile and metal chelator, while the thione form presents different hydrogen bonding capabilities.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 52868-67-4 | [2] |
| Molecular Formula | C₅H₈N₄OS | [2] |
| Molecular Weight | 172.21 g/mol | [2] |
| Physical Form | Solid | [2] |
| InChI Key | MPKNJHKYEJNMND-UHFFFAOYSA-N | [2] |
| SMILES | SC1=NC(C(N)=O)=C(N)N1C | [2] |
| Hazard Classification | Acute Toxicity 4 (Oral) | [2] |
Proposed Synthesis Strategy: A Rational Approach
A reliable synthetic route is paramount for enabling robust research. While a specific, published synthesis for 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide is not documented in peer-reviewed literature, a logical and efficient pathway can be proposed based on established methods for synthesizing related 2-mercaptoimidazole and 2-mercaptobenzimidazole derivatives.[8][9][10]
The most plausible approach involves the cyclization of a substituted aminonitrile precursor with a thiocarbonyl source. The key starting material would be 2-amino-2-cyano-N-methylacetamide . The proposed workflow is as follows:
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of 2-Amino-2-cyano-N-methylacetamide (Precursor)
-
Causality: The synthesis begins with readily available starting materials to construct the acyclic precursor containing all the necessary atoms for the final imidazole ring. Each step should be monitored by TLC and the product characterized by ¹H NMR and MS to ensure purity before proceeding.
-
Methylation of Glycine: N-methylation of glycine to produce sarcosine.
-
Amidation: Conversion of sarcosine to N-methylglycinamide using a standard peptide coupling reagent (e.g., DCC/HOBt) or by forming the acid chloride followed by reaction with ammonia.
-
Cyanation: Introduction of the nitrile group. This is the most challenging step and may proceed via an α-halogenation of the amide followed by displacement with a cyanide salt, or through a Strecker-type synthesis.
Step 2: Cyclization to form the Imidazole Ring
-
Causality: This is the key ring-forming step. The use of an acid catalyst facilitates the intramolecular cyclization of the amino group onto the nitrile, which is activated by the thiocyanate. The choice of thiocarbonyl source (e.g., KSCN or carbon disulfide) is critical; thiocyanates often provide a milder and more direct route.
-
Dissolve the precursor (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Add potassium thiocyanate (KSCN, 1.1 eq) and a catalytic amount of a strong acid (e.g., HCl).
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Cool the reaction mixture to room temperature.
Step 3: Isolation and Purification
-
Causality: The purification protocol is designed to isolate the target compound from unreacted starting materials and byproducts. A pH adjustment is often necessary to precipitate the product, which is expected to have amphoteric properties.
-
Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate) to a pH of ~7.
-
The crude product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and then a non-polar solvent like diethyl ether.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue using column chromatography (silica gel, with a mobile phase such as dichloromethane/methanol or ethyl acetate/hexane) or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the final product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm its structure and purity.
Predicted Biological Activity and Therapeutic Potential: An Expert's Perspective
The true value of a novel compound lies in its potential biological applications. Based on its structural features and the activities of analogous molecules, we can project several promising avenues for investigation.
Antimicrobial and Antifungal Activity
The 2-mercaptoimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[10][11][12][13][14] Numerous derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.
-
Mechanism Insight: The proposed mechanism often involves the inhibition of essential metalloenzymes within the pathogen.[11] For fungi, a key target is the enzyme 14α-demethylase, a cytochrome P450 enzyme crucial for ergosterol biosynthesis. The nitrogen atoms and the sulfur of the mercapto group can coordinate with the heme iron in the enzyme's active site, disrupting its function and arresting fungal growth.[11]
-
Experimental Validation: A logical first step would be to screen 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide against a panel of clinically relevant microbes, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus), using standard broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition: A Potential Tyrosinase Inhibitor
Structurally similar 2-mercaptobenzimidazoles have been identified as highly potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis and enzymatic browning in fruits and vegetables.[8] This activity is highly relevant for applications in cosmetics (skin lightening agents) and food preservation.
-
Mechanism Insight: Tyrosinase is a copper-containing enzyme. The mercapto group is a strong chelator of copper ions. It is hypothesized that the inhibitor binds to the dicopper center in the active site of tyrosinase, rendering it catalytically inactive. The rest of the molecule's structure contributes to the affinity and specificity of this binding.
-
Experimental Validation: The inhibitory activity against mushroom tyrosinase can be readily assessed using a spectrophotometric assay with L-DOPA as a substrate. Kinetic studies can then be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).
Caption: Postulated mechanism for tyrosinase inhibition.
Anticancer Potential: Targeting Kinase Pathways
The 5-amino-1H-imidazole-4-carboxamide core is present in molecules with demonstrated anticancer activity. For instance, a derivative known as ICA-1s has been shown to be a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in several cancers, including prostate cancer.[15] ICA-1s was effective at reducing tumor growth in preclinical models.[15]
-
Rationale for Investigation: The structural similarity between our target compound and the core of ICA-1s provides a strong rationale for screening it against a panel of cancer cell lines, particularly those known to be dependent on PKC-ι signaling. The N-methylation and the 2-mercapto group represent novel substitutions that could modulate potency, selectivity, or pharmacokinetic properties compared to known inhibitors.
-
Experimental Workflow:
-
Cell Viability Assays: Initial screening using MTT or similar assays against various cancer cell lines (e.g., DU-145 for prostate, MCF-7 for breast) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Kinase Profiling: If significant antiproliferative activity is observed, perform in vitro kinase assays to assess its inhibitory activity against PKC-ι and a panel of other kinases to determine its selectivity.
-
Mechanism of Action Studies: Investigate downstream effects of target inhibition, such as induction of apoptosis (e.g., via Annexin V staining) and cell cycle arrest (e.g., via flow cytometry).
-
Conclusion and Future Directions
5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide is a compound at the frontier of discovery. While direct experimental data is sparse, a thorough analysis of its chemical structure and the activities of its analogues reveals a molecule of significant scientific interest. Its potential as an antimicrobial agent, an enzyme inhibitor, and a modulator of kinase signaling pathways makes it a compelling candidate for further research.
This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. It is our expert assessment that the most promising initial research directions are in the fields of antimicrobial discovery and as a potential inhibitor of metalloenzymes like tyrosinase. We strongly encourage the scientific community to undertake the investigation of this molecule, as the exploration of such novel chemical matter is essential for the advancement of medicine and technology.
References
-
Jeon, H., et al. (2022). Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity. MDPI. Available at: [Link]
-
Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. Available at: [Link]
-
Singh, R., & Rani, N. (2018). Molecular Modeling Investigation of Some New 2-mercaptoimidazoles. PubMed. Available at: [Link]
-
Al-Ghorbani, M., et al. (2017). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. Available at: [Link]
-
Gouda, M. A., et al. (2018). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). 5-amino-2-methyl-1H-imidazole-4-carboxamide. PubChem. Available at: [Link]
-
Khan, F. A., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. PubMed. Available at: [Link]
-
Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Al-Dhfyan, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
ResearchGate. (2018). Molecular Modeling Investigation of Some New 2-mercaptoimidazoles. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Mercaptobenzimidazole in Pharmaceutical Synthesis. pharmachemical.com. Available at: [Link]
-
Matvieieva, N. A., & Yarnykh, T. G. (2022). Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Rani, N., & Singh, R. (2019). Design, Synthesis, Antimicrobial Evaluation and Molecular Modeling Study of New 2-mercaptoimidazoles (Series-III). Bentham Science Publishers. Available at: [Link]
-
Causey, C. P., et al. (2019). Preclinical Testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: A Potent Protein Kinase C-ι Inhibitor as a Potential Prostate Carcinoma Therapeutic. PubMed. Available at: [Link]
-
Amerigo Scientific. (n.d.). 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide. Amerigo Scientific. Available at: [Link]
-
Permanasari, Y. D., et al. (2023). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. Available at: [Link]
-
Yin, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. ACS Publications. Available at: [Link]
-
Shrivastava, T. P., et al. (2013). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Cheng, X., et al. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. PubMed. Available at: [Link]
-
American Chemical Society. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. ACS Publications. Available at: [Link]
-
ResearchGate. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (1991). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. RSC Publishing. Available at: [Link]
-
Semantic Scholar. (1991). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. Semantic Scholar. Available at: [Link]
- Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide. Google Patents.
-
PubMed. (1987). Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. PubMed. Available at: [Link]
-
PubMed. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. PubMed. Available at: [Link]
-
MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available at: [Link]
Sources
- 1. crescentchemical.com [crescentchemical.com]
- 2. 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide DiscoveryCPR 52868-67-4 [sigmaaldrich.com]
- 3. 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide - Amerigo Scientific [amerigoscientific.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. rjptonline.org [rjptonline.org]
- 7. 5-amino-2-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 283576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijmrhs.com [ijmrhs.com]
- 10. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. Molecular Modeling Investigation of Some New 2-mercaptoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
